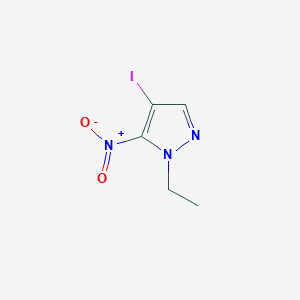

1-ethyl-4-iodo-5-nitro-1H-pyrazole

Description

Structure

3D Structure

Properties

IUPAC Name |

1-ethyl-4-iodo-5-nitropyrazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6IN3O2/c1-2-8-5(9(10)11)4(6)3-7-8/h3H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKBRZMMBQDVXTC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=C(C=N1)I)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6IN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.02 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Contextualization of 1h Pyrazole Derivatives in Advanced Organic Synthesis

1H-pyrazole derivatives are a class of five-membered heterocyclic compounds that have proven to be exceptionally valuable in a multitude of chemical applications, from medicinal chemistry to materials science. nih.govmdpi.comnih.gov Their utility stems from a combination of their unique electronic properties, their ability to act as ligands for transition metals, and the diverse array of synthetic transformations they can undergo. nih.govmdpi.com The pyrazole (B372694) ring is a stable aromatic system, and its derivatives are found in numerous FDA-approved drugs, highlighting their therapeutic relevance. nih.gov

The synthesis of the pyrazole core is often achieved through well-established methods such as the cyclocondensation of 1,3-dicarbonyl compounds with hydrazine (B178648) derivatives or through 1,3-dipolar cycloaddition reactions. nih.govmdpi.com These methods allow for the introduction of a wide variety of substituents onto the pyrazole ring, enabling the fine-tuning of the molecule's properties for specific applications. In advanced organic synthesis, pyrazole derivatives serve as versatile building blocks for the construction of more complex molecular architectures, including fused heterocyclic systems. mdpi.com

Structural Characteristics and Functional Group Analysis of 1 Ethyl 4 Iodo 5 Nitro 1h Pyrazole

The molecular structure of 1-ethyl-4-iodo-5-nitro-1H-pyrazole is characterized by a central 1H-pyrazole ring systematically substituted with distinct functional groups that impart specific reactivity to the molecule. An ethyl group is attached to one of the nitrogen atoms of the pyrazole (B372694) ring, an iodo group at the 4-position, and a nitro group at the 5-position.

The presence of an iodo group is of particular significance as it provides a reactive site for various cross-coupling reactions, such as the Sonogashira, Heck, and Suzuki reactions. This allows for the introduction of a wide range of carbon-based substituents at this position. The nitro group, being a strong electron-withdrawing group, significantly influences the electronic properties of the pyrazole ring, making it more susceptible to nucleophilic attack. The ethyl group at the N1 position enhances the compound's solubility in organic solvents and can influence its biological activity.

Table 1: Key Structural and Chemical Properties of this compound

| Property | Value |

| Molecular Formula | C₅H₆IN₃O₂ |

| Molecular Weight | 283.03 g/mol |

| IUPAC Name | This compound |

| Functional Groups | Pyrazole, Ethyl, Iodo, Nitro |

Significance of Polyfunctionalized Pyrazoles As Versatile Synthetic Intermediates

Strategies for the Construction of the 1H-Pyrazole Ring System

The formation of the 1H-pyrazole core is the foundational step in the synthesis of this compound. The two primary strategies employed for this purpose are cyclocondensation reactions and annulation approaches.

Cyclocondensation Reactions and Their Regioselectivity

Cyclocondensation is a classical and widely utilized method for pyrazole synthesis. beilstein-journals.orgnih.gov The most common approach involves the reaction of a 1,3-dicarbonyl compound or its synthetic equivalent with a hydrazine (B178648) derivative. beilstein-journals.orgnih.govnih.gov The regioselectivity of this reaction, which determines the position of the substituents on the final pyrazole ring, is a critical factor and is influenced by the nature of the substituents on both the dicarbonyl compound and the hydrazine, as well as the reaction conditions. kfnl.gov.saresearchgate.net

For instance, the condensation of an unsymmetrical β-diketone with a substituted hydrazine can theoretically lead to two regioisomeric pyrazoles. kfnl.gov.sa The reaction of ethylhydrazine (B1196685) with a β-ketoester, a potential precursor for the 1-ethyl-pyrazole moiety, would need to be carefully controlled to achieve the desired N1-ethyl substitution pattern. The use of specific solvents can significantly influence the regiochemical outcome. For example, in the synthesis of N1-substituted 4-nitropyrazole-5-carboxylates, pyridine (B92270) was found to be an excellent solvent for favoring the formation of the desired N1-isomer. rsc.org

Multicomponent reactions (MCRs) have also emerged as an efficient strategy for the one-pot synthesis of substituted pyrazoles, often demonstrating high regioselectivity. beilstein-journals.orgnih.gov These reactions can involve the in situ generation of the 1,3-dielectrophile, which then undergoes cyclocondensation. beilstein-journals.org

Table 1: Examples of Cyclocondensation Reactions for Pyrazole Synthesis

| 1,3-Dicarbonyl Precursor | Hydrazine Derivative | Catalyst/Conditions | Product(s) | Reference(s) |

| β-Diketones | Phenylhydrazine | Acidic/Neutral | Regioisomeric 1-phenyl-pyrazoles | kfnl.gov.sa |

| Ethyl 4-(dimethylamino)-3-nitro-2-oxobut-3-enoate | Alkyl/Aryl hydrazines | Pyridine | N1-substituted-4-nitropyrazole-5-carboxylates | rsc.org |

| Active methylene (B1212753) reagents, Phenylisothiocyanate | Methyl-/Benzyl-hydrazine | Basic conditions, Iodomethane | Tetrasubstituted phenylaminopyrazoles | nih.gov |

| 1,3-Dicarbonyl compounds | Hydrazines | - | Pyrazoles (Knorr synthesis) | nih.gov |

Annulation Approaches to Pyrazole Cores

Annulation reactions provide an alternative and powerful route to the pyrazole nucleus, often involving the formation of the ring through carbon-carbon and carbon-nitrogen bond formation in a concerted or stepwise manner. acs.orgrsc.org These methods can offer unique regiochemical control that may not be achievable through traditional cyclocondensation.

One such approach is the [3+2] cycloaddition reaction. For example, a metal-free, iodine-mediated three-component [3+2] annulation of a β-ketonitrile, an arylhydrazine, and an aryl sulfonyl hydrazide has been developed for the synthesis of fully substituted pyrazoles. acs.org Another example involves a Rh(III)-catalyzed cascade pyrazole annulation and Satoh–Miura benzannulation in a three-component reaction of enaminones, aryl hydrazine hydrochlorides, and internal alkynes to produce N-naphthyl pyrazoles. rsc.org Palladium-catalyzed [5+2] rollover annulation of 1-benzylpyrazoles with alkynes has also been reported as a method to construct fused pyrazole systems. acs.org

These annulation strategies often provide access to complex pyrazole derivatives with a high degree of functionalization, which can be crucial for the subsequent introduction of iodo and nitro groups.

Regioselective Introduction of Halogen Functionality: Iodination Protocols

Following the construction of the pyrazole ring, the next key step is the regioselective introduction of an iodine atom at the C4 position.

Electrophilic Iodination at C4-Position of Pyrazole Ring

Electrophilic aromatic substitution is a common method for the halogenation of pyrazoles. The C4 position of the pyrazole ring is generally the most susceptible to electrophilic attack due to its higher electron density compared to the C3 and C5 positions. researchgate.net

Various iodinating agents can be employed for this purpose. A combination of iodine and an oxidizing agent is frequently used. For instance, the iodination of 1-aryl-3-CF3-pyrazoles has been achieved with high regioselectivity at the C4 position using elemental iodine in the presence of ceric ammonium (B1175870) nitrate (B79036) (CAN) as a mild oxidant. nih.gov Another effective system for the iodination of pyrazoles with donor substituents is the I2–NaI–K2CO3 system in aqueous ethanol. mdpi.com The use of N-iodosuccinimide (NIS) in acidic media has also been reported for efficient iodination. mdpi.com A green and efficient method for the 4-iodination of pyrazoles utilizes iodine and hydrogen peroxide in water. researchgate.net

Table 2: Reagents for Electrophilic Iodination of Pyrazoles at C4

| Iodinating Reagent System | Substrate Type | Reference(s) |

| I₂ / Ceric Ammonium Nitrate (CAN) | 1-Aryl-3-CF₃-pyrazoles | nih.gov |

| I₂ / NaI / K₂CO₃ | Pyrazoles with donor substituents | mdpi.com |

| N-Iodosuccinimide (NIS) / Acid | General pyrazoles | mdpi.com |

| I₂ / H₂O₂ / H₂O | General pyrazoles | researchgate.net |

| I₂ / HIO₃ / AcOH–CCl₄ | General pyrazoles | mdpi.com |

| Potassium iodate (B108269) (KIO₃) / (PhSe)₂ / Acid | In situ generated pyrazoles | researchgate.net |

Metal-Catalyzed Iodination Reactions

While electrophilic iodination is the predominant method, metal-catalyzed approaches for the C-H functionalization of pyrazoles, including iodination, are also being developed. However, for the direct iodination at the C4 position, electrophilic methods are generally more straightforward and widely reported.

Influence of Substituents on Iodination Regioselectivity

The regioselectivity of iodination is significantly influenced by the substituents already present on the pyrazole ring. Electron-donating groups on the pyrazole ring generally facilitate electrophilic substitution and direct the incoming electrophile to the C4 position. mdpi.com Conversely, the presence of strongly electron-withdrawing groups can deactivate the ring towards electrophilic substitution.

In the context of synthesizing this compound, it is synthetically advantageous to perform the iodination prior to nitration. The ethyl group at the N1 position is an activating group, which would facilitate the electrophilic iodination at C4. Introducing the strongly deactivating nitro group first would make the subsequent iodination more challenging.

Following the successful iodination of the 1-ethyl-1H-pyrazole precursor, the final step would be the introduction of the nitro group at the C5 position. The directing effects of the N-ethyl and C4-iodo substituents would need to be considered. The nitration of 4-iodopyrazole (B32481) can be achieved using fuming nitric acid. guidechem.com The presence of the iodo group at C4 and the ethyl group at N1 would likely direct the incoming nitro group to the C5 position, although a mixture of isomers could potentially be formed. The synthesis of 3(5)-nitropyrazoles can also be achieved through the thermal rearrangement of N-nitropyrazoles. acs.org

Synthetic Methodologies for this compound and its Analogues

The synthesis of specifically substituted pyrazoles, such as this compound, requires a strategic approach involving controlled regioselective reactions. The construction of this molecule hinges on the effective introduction of substituents onto the pyrazole core. This article delves into the key synthetic strategies for nitration, N-alkylation, and the use of protecting groups pertinent to the formation of this compound and its analogues.

Mechanistic Investigations and Reaction Pathway Elucidation

Kinetics and Thermodynamics of Pyrazole (B372694) Functionalization

Detailed kinetic and thermodynamic data specifically for the functionalization of 1-ethyl-4-iodo-5-nitro-1H-pyrazole are not extensively documented in the public domain. However, insights can be gleaned from studies on the individual functionalization steps—nitration and iodination—on the pyrazole core.

The kinetics of iodination of pyrazoles have been investigated for the parent pyrazole and its 1-alkyl derivatives. acs.org These studies reveal that the iodination reaction is typically first order with respect to the pyrazole and the iodinating agent. sci-hub.se For 1-alkylpyrazoles, the rate of iodination at the 4-position is influenced by the inductive effect of the alkyl group. acs.org It is generally accepted that the reaction proceeds through the neutral pyrazole molecule rather than its conjugate base. sci-hub.se The rate law for the iodination of 1-alkylpyrazoles can be expressed as:

Rate = k [1-alkylpyrazole] [I₂]

The reaction is often buffered, and the rate can be influenced by the buffer concentration, suggesting general base catalysis in the removal of a proton from the intermediate. vt.edu

A hypothetical reaction pathway for the formation of this compound could involve the initial iodination of 1-ethylpyrazole (B1297502) at the 4-position, followed by nitration at the 5-position. Alternatively, nitration of 1-ethylpyrazole could precede iodination. The regioselectivity of these steps is governed by the directing effects of the substituents already present on the pyrazole ring.

| Compound | Rate Constant (k) at 30°C (M⁻¹s⁻¹) | Relative Rate |

|---|---|---|

| 1-Methylpyrazole | Data not directly available | Reference |

| 1-Ethylpyrazole | Data not directly available, but expected to be similar to 1-methylpyrazole | ~1 |

| 1-Isopropylpyrazole | Data not directly available, but expected to be slightly slower due to steric hindrance | <1 |

Note: The data in Table 1 is illustrative and based on general trends observed in the kinetics of iodination of 1-alkylpyrazoles. acs.org Precise values for this compound are not available.

Identification of Reaction Intermediates in Pyrazole Transformations

The synthesis of substituted pyrazoles often proceeds through identifiable intermediates. In the context of forming this compound, the reaction pathway would likely involve electrophilic substitution mechanisms.

For the iodination step, the reaction of a 1-alkylpyrazole with an iodinating agent such as iodine (I₂) or N-iodosuccinimide (NIS) is thought to proceed through a Wheland-type intermediate, also known as a σ-complex. In this intermediate, the electrophile (I⁺) is attached to the C4 carbon of the pyrazole ring, and the positive charge is delocalized over the ring. The subsequent loss of a proton from the C4 position, often facilitated by a base, restores the aromaticity of the pyrazole ring and yields the 4-iodo-substituted product.

Similarly, the nitration of a pyrazole ring involves the attack of a nitrating species, such as the nitronium ion (NO₂⁺), on the electron-rich pyrazole ring. This leads to the formation of a nitro-σ-complex. The position of nitration is directed by the existing substituents. In the case of a 1-ethyl-4-iodopyrazole, the nitration would likely occur at the C5 position. The subsequent deprotonation of this intermediate would yield the final this compound.

In some pyrazole syntheses, particularly those involving cyclization reactions, acyclic intermediates such as hydrazones or enaminones can be isolated and characterized. nih.govacs.org For instance, the reaction of a β-dicarbonyl compound with a hydrazine (B178648) can proceed through a detectable pyrazoline intermediate which is then oxidized to the pyrazole. mdpi.com

| Reaction Step | Intermediate | Detection/Characterization Method |

|---|---|---|

| Iodination of 1-ethylpyrazole | 4-Iodo-1-ethyl-1H-pyrazolium-4-yl-1-ide (σ-complex) | Generally transient, inferred from kinetic studies |

| Nitration of 1-ethyl-4-iodopyrazole | 1-Ethyl-4-iodo-5-nitro-1,5-dihydro-1H-pyrazol-5-ylium (σ-complex) | Generally transient, inferred from mechanistic studies |

Prototropic and Annular Tautomerism Studies in Pyrazole Derivatives

For this compound, the presence of the ethyl group at the N1 position precludes annular tautomerism, which is the migration of a proton between the two ring nitrogen atoms. mdpi.comnih.gov This is a key structural feature that simplifies its chemistry compared to N-unsubstituted pyrazoles.

However, the concept of prototropic tautomerism is highly relevant to the broader class of pyrazole derivatives, especially those with substituents capable of tautomerization, such as hydroxyl or amino groups. nih.govencyclopedia.pub While not directly applicable to the title compound, understanding these phenomena provides context for the behavior of related pyrazoles.

Studies on substituted pyrazoles have shown that the position of the tautomeric equilibrium is influenced by the nature of the substituents and the solvent. mdpi.comnih.gov For example, in 3(5)-nitropyrazoles, the tautomer with the nitro group at the 5-position is generally favored. mdpi.com The equilibrium can be investigated using spectroscopic techniques such as NMR and IR, as well as computational methods. mdpi.comnih.govresearchgate.net

Solvent Effects and Catalytic Enhancement Mechanisms

The choice of solvent can significantly impact the rate and selectivity of pyrazole functionalization reactions. iau.ir Polar solvents can stabilize charged intermediates and transition states, thereby accelerating the reaction. For instance, the iodination of pyrazoles is often carried out in aqueous or alcoholic solutions. sci-hub.se The synthesis of pyrazoles via cyclocondensation reactions can also be influenced by the solvent, with aprotic dipolar solvents sometimes favoring specific regioisomers. nih.gov In some cases, solvent-free conditions have been employed to develop more environmentally friendly synthetic methods. tandfonline.com

Catalysis plays a crucial role in many pyrazole syntheses and functionalizations. Acid catalysis is often employed in the cyclocondensation reactions used to form the pyrazole ring. youtube.com The acid protonates a carbonyl group, making it more susceptible to nucleophilic attack by the hydrazine. Lewis acids can also be used to activate substrates.

In the context of functionalization, catalysts can be used to enhance the reactivity of the electrophile or to control the regioselectivity. For example, the nitration of pyrazoles can be carried out using a mixture of nitric acid and a strong acid like sulfuric acid, which generates the highly reactive nitronium ion. In some modern synthetic methods, metal catalysts are used to facilitate cross-coupling reactions to introduce substituents onto the pyrazole ring. mdpi.com The mechanism of catalytic enhancement often involves the formation of a more reactive species or the stabilization of a key transition state.

| Reaction Type | Solvent Polarity | Effect |

|---|---|---|

| Electrophilic Substitution (e.g., Iodination, Nitration) | Polar | Can stabilize charged intermediates (σ-complexes) and accelerate the reaction. |

| Cyclocondensation | Aprotic Dipolar (e.g., DMF, DMAc) | Can favor the formation of specific regioisomers. |

| General Synthesis | Solvent-free | Offers a "green" alternative, though may require a catalyst. |

Theoretical and Computational Chemistry Studies of 1 Ethyl 4 Iodo 5 Nitro 1h Pyrazole

Density Functional Theory (DFT) Calculations for Electronic Structure

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For 1-ethyl-4-iodo-5-nitro-1H-pyrazole, DFT calculations, particularly using functionals like B3LYP with appropriate basis sets (e.g., 6-31G(d) or larger), are instrumental in elucidating its fundamental chemical characteristics. jocpr.comnih.gov

The first step in a computational study is to determine the most stable three-dimensional arrangement of atoms in the molecule, known as geometry optimization. This process finds the minimum energy conformation on the potential energy surface. For this compound, this involves calculating the bond lengths, bond angles, and dihedral angles that result in the most energetically favorable structure.

The energetic stability of the molecule can be assessed from the total energy calculated at its optimized geometry. Theoretical studies on substituted pyrazoles have demonstrated that the stability is influenced by the nature and position of the substituents on the pyrazole (B372694) ring. nih.gov The presence of an electron-withdrawing nitro group and a bulky iodine atom, along with the N-ethyl group, will significantly influence the geometry and stability compared to unsubstituted pyrazole.

Table 1: Representative Optimized Geometrical Parameters for Substituted Pyrazoles

| Parameter | Typical Calculated Value Range |

| Bond Lengths (Å) | |

| N1-N2 | 1.33 - 1.38 |

| N2-C3 | 1.32 - 1.36 |

| C3-C4 | 1.40 - 1.45 |

| C4-C5 | 1.38 - 1.42 |

| C5-N1 | 1.35 - 1.39 |

| C4-I | 2.05 - 2.15 |

| C5-N(nitro) | 1.45 - 1.50 |

| N-O(nitro) | 1.21 - 1.25 |

| N1-C(ethyl) | 1.46 - 1.51 |

| **Bond Angles (°) ** | |

| N1-N2-C3 | 110 - 114 |

| N2-C3-C4 | 105 - 109 |

| C3-C4-C5 | 108 - 112 |

| C4-C5-N1 | 104 - 108 |

| C5-N1-N2 | 110 - 114 |

Note: The values in this table are representative ranges based on DFT calculations for various substituted pyrazoles and are intended for illustrative purposes.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining the electronic behavior of a molecule. The HOMO is the orbital from which an electron is most likely to be donated, while the LUMO is the orbital to which an electron is most likely to be accepted. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity.

A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. For this compound, the electron-withdrawing nitro group is expected to significantly lower the energy of the LUMO, leading to a smaller HOMO-LUMO gap compared to unsubstituted pyrazole. This smaller gap implies a greater propensity for the molecule to undergo electronic transitions and to react with other species.

Chemical hardness (η) is another important parameter derived from the HOMO and LUMO energies, calculated as η = (E_LUMO - E_HOMO) / 2. It represents the resistance of a molecule to change its electron distribution. A molecule with a large HOMO-LUMO gap is considered "hard," while one with a small gap is "soft."

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution around a molecule. It is calculated by mapping the electrostatic potential onto the electron density surface. The MEP map is color-coded to indicate regions of different electrostatic potential: red typically represents regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue represents regions of low electron density (positive potential), which are prone to nucleophilic attack.

For this compound, the MEP map would likely show a significant negative potential around the oxygen atoms of the nitro group, making this a site for interaction with electrophiles. A region of positive potential, or a "σ-hole," is expected on the iodine atom along the C-I bond axis, making it a potential halogen bond donor. mdpi.com The pyrazole ring itself will have a complex distribution of charge influenced by the substituents.

Frontier Molecular Orbital (FMO) Theory for Predicting Reactivity

Frontier Molecular Orbital (FMO) theory utilizes the HOMO and LUMO to predict the reactivity of molecules. The theory posits that chemical reactions are most likely to occur at locations where the HOMO of one molecule and the LUMO of another can interact effectively.

In the case of this compound, the distribution of the HOMO and LUMO across the molecule would indicate the most probable sites for electrophilic and nucleophilic attack. The LUMO is expected to be localized primarily on the nitro group and the pyrazole ring, indicating that these are the primary sites for nucleophilic attack. The HOMO distribution would reveal the most likely sites for electrophilic attack.

Conformational Analysis and Potential Energy Surface Mapping

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For this compound, the rotation of the ethyl group attached to the N1 atom of the pyrazole ring is a key conformational feature.

Prediction of Spectroscopic Parameters (NMR Chemical Shifts, IR Frequencies) and Correlation with Experimental Data

Computational methods, particularly DFT, are widely used to predict spectroscopic data, which can then be compared with experimental results to confirm the structure of a synthesized compound. nih.gov

The Gauge-Including Atomic Orbital (GIAO) method, a DFT-based approach, is commonly used to calculate Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C). nih.gov These theoretical calculations can help in the assignment of complex NMR spectra and in distinguishing between isomers. For this compound, theoretical prediction of the chemical shifts for the pyrazole ring protons and carbons, as well as those of the ethyl group, would be invaluable for structural confirmation.

Similarly, the vibrational frequencies in an Infrared (IR) spectrum can be calculated computationally. These calculations provide a set of vibrational modes and their corresponding frequencies. By comparing the calculated frequencies (often scaled by an empirical factor to account for systematic errors) with the experimental IR spectrum, one can assign the observed absorption bands to specific molecular vibrations, such as the N-O stretching of the nitro group, C-H stretching of the ethyl group, and various vibrations of the pyrazole ring.

Table 2: Predicted Spectroscopic Data for this compound

| Spectroscopic Data | Predicted Parameter | Expected Region/Value |

| ¹H NMR | Chemical Shift (δ, ppm) | |

| Pyrazole ring H | ~7.5 - 8.5 | |

| Ethyl CH₂ | ~4.0 - 4.5 | |

| Ethyl CH₃ | ~1.4 - 1.8 | |

| ¹³C NMR | Chemical Shift (δ, ppm) | |

| Pyrazole C3 | ~140 - 150 | |

| Pyrazole C4 (C-I) | ~70 - 85 | |

| Pyrazole C5 (C-NO₂) | ~150 - 160 | |

| Ethyl CH₂ | ~45 - 55 | |

| Ethyl CH₃ | ~14 - 18 | |

| IR | Vibrational Frequency (cm⁻¹) | |

| NO₂ Asymmetric Stretch | ~1520 - 1560 | |

| NO₂ Symmetric Stretch | ~1340 - 1380 | |

| C-H (Aliphatic) Stretch | ~2850 - 3000 | |

| C-I Stretch | ~500 - 600 |

Note: The values in this table are illustrative and based on typical ranges for similar compounds found in the literature. jocpr.comnih.govresearchgate.net They are not experimentally verified data for this compound.

Solvent Effects on Electronic Structure and Reactivity

The polarity of the solvent environment can significantly influence the electronic structure and, consequently, the reactivity of a molecule like this compound. This phenomenon, known as solvatochromism, can be studied computationally by employing models such as the Polarizable Continuum Model (PCM).

Although specific data for this compound is not available, studies on other polar molecules, such as para-nitroaniline, demonstrate that the electronic absorption spectra can exhibit significant shifts in different solvents. nih.gov For instance, a change in solvent from a non-polar one like cyclohexane (B81311) to a polar one like triethylamine (B128534) can induce a notable solvatochromic shift due to preferential solvation and the formation of hydrogen bonds. nih.gov In the case of this compound, the nitro group and the pyrazole ring's nitrogen atoms would be expected to interact with polar solvent molecules, leading to a stabilization of the excited state and a potential red shift (bathochromic shift) in its UV-Vis spectrum.

Computational studies on other quinone drugs have shown that solvent polarity directly impacts electrochemical properties and electronic parameters like the HOMO-LUMO energy gap. kashanu.ac.ir It is reasonable to infer that the dipole moment of this compound would increase in more polar solvents, reflecting a greater polarization of its electron density. This, in turn, can affect its reactivity in different chemical environments. Research on 4-halogenated-1H-pyrazoles has shown a correlation between the calculated dipole moments and the crystalline H-bonding motifs, indicating the importance of electronic distribution on intermolecular interactions. mdpi.com

Table 1: Illustrative Solvent Effects on Electronic Properties of a Related Nitroaromatic Compound (para-nitroaniline)

| Solvent | Dielectric Constant (ε) | Calculated Solvatochromic Shift (cm⁻¹) |

| Cyclohexane | 2.02 | Baseline |

| Triethylamine | 2.42 | Non-linear shift observed |

Note: This table is illustrative and based on data for para-nitroaniline to demonstrate the concept of solvatochromism. nih.gov Specific values for this compound would require dedicated computational studies.

Quantum Chemical Descriptors and Structure-Reactivity Relationships

Quantum chemical descriptors are numerical values derived from the electronic structure of a molecule that help in quantifying its reactivity and stability. These descriptors are typically calculated using DFT methods. For this compound, these descriptors would provide a quantitative basis for understanding its chemical behavior.

Key quantum chemical descriptors include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting ability. The HOMO-LUMO energy gap (ΔE) is a crucial indicator of chemical stability; a larger gap suggests higher stability and lower reactivity. For nitro-substituted pyrazoles, the presence of the electron-withdrawing nitro group is expected to lower both the HOMO and LUMO energy levels and decrease the HOMO-LUMO gap, thereby increasing the molecule's reactivity, particularly its electrophilicity. researchgate.net

Other important descriptors include:

Chemical Hardness (η): A measure of the molecule's resistance to deformation of its electron cloud. It is calculated as (E_LUMO - E_HOMO) / 2.

Electronegativity (χ): The power of an atom or molecule to attract electrons. It is calculated as -(E_HOMO + E_LUMO) / 2.

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons. It is calculated as χ² / (2η). A higher electrophilicity index points to a stronger electrophilic character. kashanu.ac.ir

Table 2: Representative Quantum Chemical Descriptors for Substituted Pyrazoles (Illustrative)

| Compound Type | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) | Electrophilicity Index (ω) |

| Generic Pyrazole | ~ -6.5 | ~ -0.5 | ~ 6.0 | Moderate |

| Nitro-pyrazole Derivative | ~ -7.5 | ~ -2.5 | ~ 5.0 | High |

Note: The values in this table are approximate and for illustrative purposes to show the expected trends for a nitro-substituted pyrazole compared to an unsubstituted one. Actual values for this compound would need to be calculated specifically for that molecule.

Applications in Advanced Organic Synthesis and Functional Material Design

1-Ethyl-4-iodo-5-nitro-1H-pyrazole as a Precursor for Diverse Heterocyclic Scaffolds

The pyrazole (B372694) core is a privileged scaffold in medicinal chemistry and materials science. researchgate.net The title compound, with its reactive iodo and nitro functionalities, serves as an excellent starting material for the synthesis of a variety of more complex heterocyclic systems. The presence of the iodine atom at the 4-position is particularly significant, as it provides a reactive handle for various cross-coupling reactions, while the nitro group can be chemically modified to introduce further diversity.

The iodo-substituent at the C4 position of this compound is a key feature that enables its use in the construction of fused pyrazole systems through intramolecular cyclization reactions. One common strategy involves the use of palladium-catalyzed cross-coupling reactions, such as the Sonogashira and Suzuki-Miyaura reactions, to introduce side chains that can subsequently undergo cyclization to form a new ring fused to the pyrazole core. nih.govarkat-usa.org

For instance, a Sonogashira coupling reaction could introduce an alkyne substituent at the 4-position. This new derivative could then undergo intramolecular cyclization to form pyrazolo[3,4-c]pyridines or other fused systems, depending on the nature of the substituents and the reaction conditions. arkat-usa.org Similarly, the synthesis of pyrazole-diazepinone systems has been achieved from pyrazole carboxylates, indicating another potential route for creating fused structures from derivatives of the title compound. nih.gov

Table 1: Examples of Cross-Coupling Reactions for Fused Ring Synthesis

| Coupling Reaction | Reagents | Potential Fused System | Reference |

| Sonogashira | Terminal alkynes, Pd catalyst | Pyrazolo[3,4-c]pyridines | arkat-usa.org |

| Suzuki-Miyaura | Boronic acids, Pd catalyst | Phenyl-substituted pyrazoles | nih.gov |

| Intramolecular Cyclization | Functionalized side chains | Pyrazolo-diazepinones | nih.gov |

The chemical versatility of this compound allows for its derivatization into a wide array of multi-functionalized pyrazole architectures. The iodine atom at the C4 position is readily displaced or engaged in cross-coupling reactions, while the nitro group at the C5 position can be reduced to an amino group, which can then be further functionalized. arkat-usa.orgscispace.com

A notable example of derivatization is the CuI-catalyzed coupling reaction of 4-iodopyrazoles with alcohols to yield 4-alkoxypyrazoles. semanticscholar.orgmdpi.com This method provides a direct route to introduce a variety of alkoxy groups at the 4-position, significantly expanding the chemical space accessible from the parent iodo-pyrazole.

Furthermore, the nitro group can be a precursor to an amino group upon reduction. This amino-pyrazole derivative can then undergo a range of reactions, such as amide bond formation, to attach various functional moieties. scispace.com The combination of reactions at both the iodo and nitro positions allows for the generation of highly substituted and complex pyrazole derivatives with tailored properties.

Integration into Combinatorial Chemistry Libraries for Scaffold Diversity

Combinatorial chemistry has become a cornerstone in modern drug discovery, enabling the rapid synthesis of large libraries of compounds for high-throughput screening. The pyrazole scaffold is a common feature in these libraries due to its favorable pharmacological properties. mdpi.com this compound, with its multiple points for diversification, is an ideal building block for the construction of such libraries.

The solid-phase synthesis of variably substituted pyrazoles has been demonstrated, where a pyrazole core is built up on a solid support through a sequence of reactions. mdpi.com A building block like this compound could be incorporated into such a workflow, allowing for the introduction of diversity at the C4 and C5 positions through sequential or orthogonal chemical transformations. The ability to generate a large number of regioisomers from a single scaffold further enhances its utility in creating diverse chemical libraries. mdpi.com

Role in the Design and Synthesis of Ligands for Catalysis

Pyrazole derivatives are widely used as ligands in transition metal catalysis due to their strong coordination ability and tunable electronic and steric properties. nih.govmdpi.comnih.gov The synthesis of bipyridine-type ligands, which are crucial in many catalytic systems, often involves the coupling of pyridine (B92270) or other heterocyclic rings. nih.govdurham.ac.ukdepaul.edu

This compound can serve as a valuable precursor in the design of novel ligands. The iodine atom allows for its incorporation into larger ligand frameworks through cross-coupling reactions. The electron-withdrawing nitro group significantly influences the electronic properties of the pyrazole ring, which in turn affects the coordination properties of the resulting ligand and the catalytic activity of the corresponding metal complex. nih.gov For example, a zinc(II) complex with a bipyridine ligand has been synthesized and characterized, demonstrating the importance of such ligands in coordination chemistry. nih.gov

Exploration in Organic Materials Science

The unique photophysical properties of pyrazole derivatives have led to their exploration in the field of organic materials science. researchgate.net Their applications range from fluorescent probes to components of advanced materials.

Pyrazoles and their derivatives, particularly pyrazolines, are being actively investigated for their potential use in organic light-emitting diodes (OLEDs) as either hole-transporting or emissive materials. researchgate.netresearchgate.net The design of new OLED materials often relies on the synthesis of molecules with specific electronic properties and solid-state packing characteristics. arkat-usa.org

Precursors for Advanced Polymer Architectures

The molecular structure of this compound makes it a promising, though not yet widely explored, precursor for creating advanced polymer architectures. Its utility stems from the presence of two key functional groups—the iodo group and the nitro group—which can serve as reactive handles for polymerization reactions.

The carbon-iodine bond at the 4-position of the pyrazole ring is a particularly versatile site for forming new carbon-carbon or carbon-heteroatom bonds. Iodoarenes are well-established participants in a variety of powerful cross-coupling reactions, which are fundamental to modern polymer synthesis. acs.org These reactions, often catalyzed by transition metals like palladium, allow for the precise construction of polymer backbones. Potential polymerization pathways involving the iodo-group include:

Suzuki Coupling: Reaction with organoboron compounds to form new C-C bonds, enabling the synthesis of conjugated polymers with interesting electronic and photophysical properties.

Heck Coupling: Reaction with alkenes to create polymers with vinylene linkages.

Sonogashira Coupling: Reaction with terminal alkynes to produce poly(aryleneethynylene)s, a class of materials investigated for applications in organic electronics.

Furthermore, the nitro group at the 5-position offers an alternative or complementary reactive site. The nitro group can be chemically reduced to an amino group (-NH₂). This transformation converts the molecule into an amino-pyrazole derivative, which can then act as a monomer in step-growth polymerization reactions. For example, the resulting amino group could react with carboxylic acid or acyl chloride monomers to form polyamides, or with aldehydes to form polyimines (Schiff base polymers). The ability to selectively use either the iodo or the nitro group (via reduction) provides a pathway to create complex polymer structures, such as block copolymers or functionalized polymers. While pyrazole derivatives are known to be incorporated into supramolecular and polymer chemistry, the specific use of this compound remains a subject for future research exploration. nih.gov

Potential in Energetic Material Design and Synthesis (for nitropyrazoles)

The field of energetic materials is continuously searching for new compounds that offer superior performance and safety compared to traditional explosives like TNT or RDX. Nitropyrazoles have emerged as a highly promising class of energetic materials due to their inherent properties, which include high nitrogen content, high density, significant positive heats of formation, and good thermal stability. rsc.orgresearchgate.netnih.gov The energy release from these nitrogen-rich compounds often comes from the rapid breakdown of the molecule into stable nitrogen gas (N₂), a highly energetic process. nih.gov

The compound this compound fits within this class and possesses structural features that are highly relevant to its potential as an energetic material:

Nitro Group: The -NO₂ group is the primary "energetic" functional group, providing the oxygen necessary for combustion and contributing significantly to the molecule's energy content and density.

Pyrazole Ring: The nitrogen-rich pyrazole ring contributes to a high heat of formation, which is a key indicator of the energy that will be released upon detonation. nih.gov

Iodo Group: The presence of a heavy iodine atom dramatically increases the molecular weight and, more importantly, the density (ρ) of the compound. High density is a critical parameter for energetic materials, as both detonation velocity (D) and detonation pressure (P) are strongly dependent on it, often proportionally to ρ². researchgate.net The introduction of iodine has been explored as a strategy to create dense, powerful energetic materials. researchgate.net

While experimental detonation data for this compound is not available, its performance can be estimated by comparing it to other known nitropyrazole-based energetic materials. The high density imparted by the iodine atom suggests it could possess a notable detonation velocity and pressure. However, the presence of the ethyl group and only a single nitro group means its performance would likely be moderate compared to polynitrated pyrazoles. researchgate.netmdpi.com

To provide context, the table below lists the calculated or measured energetic properties of several representative nitropyrazole compounds.

Click to view Comparative Energetic Properties of Selected Nitropyrazole Derivatives

| Compound Name | Molecular Formula | Density (ρ) (g·cm⁻³) | Detonation Velocity (D) (km·s⁻¹) | Detonation Pressure (P) (GPa) | Reference |

| 4-Nitropyrazole (4-NP) | C₃H₃N₃O₂ | 1.52 | 6.68 | 18.81 | mdpi.com |

| 3,5-Dinitropyrazole (DNP) | C₃H₂N₄O₄ | 1.79 | 8.57 | 31.4 | - |

| 1H,4H-3,6-dinitropyrazolo[4,3-c]pyrazole (DNPP) | C₄H₂N₆O₄ | 1.90 | 9.17 | 37.8 | nih.gov |

| Hydroxylammonium salt of a dinitromethyl-nitropyrazole derivative (7b) | C₄H₇N₅O₈ | 1.87 | 8.70 | - | rsc.org |

| 3,5-dinitramino-4-nitropyrazole derivative (16b) | C₃H₄N₈O₈ | 1.87 | 9.58 | 38.5 | mdpi.com |

Note: Data for DNP is widely cited in literature. Data for other compounds are from the specified references. Performance can vary based on calculation methods.

The analysis suggests that while this compound may not be a top-tier high-performance explosive, its structure makes it an interesting candidate for studies on the relationship between molecular structure and energetic properties, particularly in understanding the influence of heavy atom substitution on detonation parameters. researchgate.netnih.gov

Compound Index

Future Research Directions and Perspectives

Development of Green and Sustainable Synthetic Methodologies for Halogenated Nitropyrazoles

The synthesis of complex molecules like 1-ethyl-4-iodo-5-nitro-1H-pyrazole traditionally involves multi-step processes that may utilize hazardous reagents and generate significant waste. Future research must prioritize the development of green and sustainable synthetic routes. nih.gov This involves embracing methodologies that are not only efficient and high-yielding but also atom-economical and environmentally benign. nih.govresearchgate.net

Key areas of focus will include:

Eco-friendly Solvents and Catalysts: Shifting from conventional organic solvents to greener alternatives like water or bio-based solvents is a primary goal. mdpi.com Research into the use of recyclable, heterogeneous catalysts such as clays, zeolites, or functionalized nanoparticles can significantly reduce the environmental impact of synthesis. ijprt.orgresearchgate.net For instance, the nitration step could be achieved using milder and safer reagents like oxone in an aqueous medium, avoiding harsh acidic conditions. mdpi.com

Energy-Efficient Techniques: The application of microwave irradiation and sonochemistry offers substantial advantages over conventional heating methods. ijprt.org These techniques can accelerate reaction rates, improve yields, and reduce energy consumption, contributing to a more sustainable synthetic process.

Atom Economy: Designing synthetic pathways that maximize the incorporation of all starting materials into the final product is a cornerstone of green chemistry. Multicomponent reactions (MCRs), which allow for the construction of complex molecules in a single step from three or more reactants, are particularly promising for the efficient synthesis of pyrazole (B372694) scaffolds. nih.gov

A comparative overview of conventional versus potential green synthetic approaches is presented in Table 1.

Table 1: Comparison of Conventional and Green Synthetic Approaches for Halogenated Nitropyrazoles

| Feature | Conventional Synthesis | Green Synthesis |

| Solvents | Often uses volatile and hazardous organic solvents (e.g., DMF, chlorinated hydrocarbons). | Employs water, supercritical fluids, or biodegradable solvents. mdpi.com |

| Catalysts | May rely on stoichiometric, often toxic, reagents or heavy metal catalysts. | Utilizes recyclable heterogeneous catalysts, biocatalysts, or organocatalysts. ijprt.orgresearchgate.net |

| Energy | Typically requires prolonged heating using conventional methods, leading to high energy consumption. | Uses energy-efficient methods like microwave or ultrasound irradiation. ijprt.org |

| Waste | Generates significant amounts of by-products and chemical waste. | Aims for high atom economy, minimizing waste through strategies like MCRs. nih.gov |

| Safety | Nitration and halogenation steps can involve highly corrosive and hazardous materials. | Seeks to replace hazardous reagents with safer alternatives (e.g., oxone for nitration). mdpi.com |

Chemo- and Regioselective Transformations of Polyfunctionalized Pyrazoles

The this compound molecule is adorned with three distinct functional groups, making it a prime candidate for studying chemo- and regioselective transformations. The ability to selectively modify one functional group while leaving the others intact is crucial for creating a diverse library of derivatives for various applications. researchgate.net

Future research should investigate:

Selective Halogen-Metal Exchange: The iodine atom at the C4 position is an ideal handle for metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck). Research into highly selective metalation using reagents like organolithiums or magnesium-based reagents at low temperatures could allow for the introduction of a wide array of substituents at this position without disturbing the nitro or ethyl groups. researchgate.net

Nitro Group Reduction: The selective reduction of the C5-nitro group to an amino group would yield 5-amino-1-ethyl-4-iodo-1H-pyrazole, a versatile building block for constructing fused heterocyclic systems or for further functionalization. mdpi.com Investigating mild and selective reducing agents will be key to preventing undesired side reactions, such as dehalogenation.

Transformations of the N-Ethyl Group: While the N-alkyl group is generally stable, exploring conditions for selective N-dealkylation or functionalization of the ethyl chain could provide another avenue for structural diversification.

The development of multicomponent reactions (MCRs) offers a powerful strategy for constructing highly functionalized pyrazoles with excellent regioselectivity in a single step, thereby avoiding lengthy protection-deprotection sequences. nih.gov

Advanced Mechanistic Insights through in situ Spectroscopy and Real-Time Monitoring

A deep understanding of the reaction mechanisms underlying the synthesis and transformation of this compound is essential for optimizing reaction conditions, improving yields, and ensuring scalability. The use of advanced spectroscopic techniques for real-time monitoring can provide invaluable mechanistic data. nih.govrsc.org

Prospective studies in this area would involve:

In situ NMR and IR Spectroscopy: These techniques can be used to track the concentration of reactants, intermediates, and products in real-time. nih.gov This allows for the identification of transient intermediates and the elucidation of reaction kinetics, which is critical for understanding the regioselectivity of nitration and halogenation steps. A mechanistic study of pyrazole formation via oxidation-induced N-N coupling has demonstrated the power of these techniques. umn.edu

Reaction Calorimetry: This method provides real-time data on the heat flow of a reaction, which is crucial for assessing the safety parameters of potentially exothermic processes like nitration.

Computational Modeling: Density Functional Theory (DFT) calculations can be employed to model reaction pathways, calculate the energies of transition states and intermediates, and rationalize observed selectivities. researchgate.net

By combining these experimental and computational tools, a comprehensive picture of the reaction landscape can be constructed, enabling more rational and efficient synthesis design.

Computational Design and Prediction of Novel this compound Derivatives

Computational chemistry provides powerful tools for accelerating the discovery and optimization of novel therapeutic agents and functional materials. researchgate.net Starting from the this compound scaffold, computational methods can be used to design and predict the properties of new derivatives with enhanced activities. nih.govresearchgate.net

Key computational approaches include:

Quantitative Structure-Activity Relationship (QSAR): 2D and 3D-QSAR models can be developed to correlate the structural features of pyrazole derivatives with their biological activities (e.g., anticancer, antifungal). nih.govrsc.org These models can then be used to predict the activity of newly designed compounds, prioritizing the most promising candidates for synthesis. doaj.org

Molecular Docking: This technique can predict the binding mode and affinity of pyrazole derivatives to specific biological targets, such as enzymes or receptors. This is invaluable for the rational design of potent and selective inhibitors.

Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the dynamic behavior of pyrazole derivatives within a biological environment, helping to validate docking results and assess the stability of ligand-receptor complexes. nih.gov

Table 2 illustrates a hypothetical set of novel derivatives based on the parent scaffold, with predicted property modulation based on computational design principles.

Table 2: Hypothetical Derivatives of this compound and Predicted Property Changes

| Derivative Name | Modification from Parent Scaffold | Predicted Property Modulation | Potential Application |

| 1-Ethyl-4-phenyl-5-nitro-1H-pyrazole | Iodo at C4 replaced with Phenyl | Increased lipophilicity, potential for π-stacking interactions. | Anticancer agent nih.gov |

| 5-Amino-1-ethyl-4-iodo-1H-pyrazole | Nitro at C5 reduced to Amino | Increased basicity, acts as a hydrogen bond donor. | Building block for fused heterocycles mdpi.com |

| 1-Ethyl-4-iodo-5-(nitramino)-1H-pyrazole | Nitro at C5 converted to Nitramino | Increased nitrogen content and energy density. mdpi.com | High-performance energetic material nih.gov |

| 1-Ethyl-4-ethynyl-5-nitro-1H-pyrazole | Iodo at C4 replaced with Ethynyl | Enables 'click' chemistry functionalization. | Materials science, bioconjugation |

Expanding the Scope of Applications in Niche Chemical Sciences

The unique substitution pattern of this compound makes it an attractive candidate for exploration in various niche areas of chemical science beyond traditional drug discovery.

Energetic Materials: Nitrated heterocyclic compounds are a cornerstone of energetic materials research. researchgate.netnih.gov The high nitrogen content and the presence of the nitro group suggest that derivatives of this pyrazole could be investigated as potential explosives, propellants, or pyrotechnics with tailored thermal stability and detonation performance. mdpi.commdpi.com For instance, replacing the N-H position of nitropyrazoles with alkyl azide (B81097) or nitrate (B79036) groups has been shown to produce potential melt-cast explosives. mdpi.com

Materials Science: Pyrazole-based compounds have been explored for their photophysical properties. mdpi.com The heavy iodine atom could induce interesting photoluminescent properties through the heavy-atom effect. Furthermore, the iodo- group serves as a versatile anchor point for creating conjugated polymers or functional materials for use in optical or electronic devices. lifechemicals.com

Agrochemicals: The pyrazole scaffold is present in a variety of commercial fungicides, insecticides, and herbicides. nih.govmdpi.com The specific functional groups of this compound could be fine-tuned to develop new agrochemicals with novel modes of action.

Integration with Flow Chemistry and Automation for Scalable Synthesis

To move from laboratory-scale research to practical applications, the development of scalable and safe synthesis processes is paramount. Flow chemistry, which involves performing chemical reactions in a continuous stream rather than in a batch-wise fashion, offers numerous advantages for the synthesis of functionalized pyrazoles. mdpi.com

Key benefits of integrating flow chemistry include:

Enhanced Safety: Reactions involving hazardous reagents or intermediates, such as nitration, can be performed more safely in small-volume flow reactors. This minimizes the risk associated with handling large quantities of energetic or toxic materials. youtube.com

Precise Process Control: Flow reactors allow for precise control over reaction parameters such as temperature, pressure, and residence time, leading to improved yields, higher selectivity, and better reproducibility. youtube.com

Scalability and Automation: Scaling up production is often as simple as running the flow reactor for a longer period. mdpi.com Furthermore, flow systems can be readily automated, allowing for high-throughput screening of reaction conditions and the streamlined synthesis of a library of derivatives for testing. Several research groups have successfully demonstrated the synthesis of pyrazole derivatives using flow chemistry setups. mdpi.comresearchgate.net

The integration of these advanced chemical technologies will be instrumental in unlocking the full potential of this compound and its derivatives for a wide range of scientific and industrial applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.